molecular formula C15H21NO4S B2355618 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide CAS No. 1902895-85-5

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide

Cat. No.: B2355618
CAS No.: 1902895-85-5
M. Wt: 311.4
InChI Key: QYDUWDUVWWFWMI-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a phenylmethanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate solution. This reaction yields the intermediate 2,3-dihydrobenzo[1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer and antibacterial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of a benzodioxin ring and a phenylmethanesulfonamide group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-21(18,11-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-9-8-19-14/h1-5,13-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUWDUVWWFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)CC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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